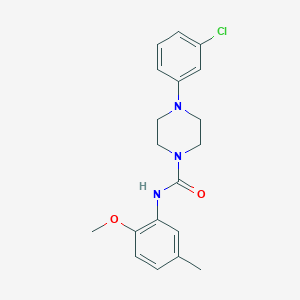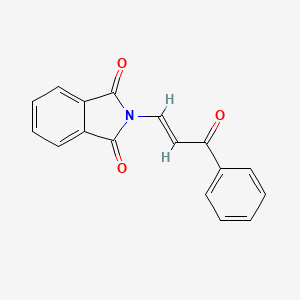
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research to study the effects of serotonin receptors in the brain. TFMPP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Wirkmechanismus
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide acts as a partial agonist for the 5-HT1B and 5-HT2C receptors, which are G-protein coupled receptors that are involved in the regulation of serotonin neurotransmission. This compound binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of serotonin neurotransmission, the regulation of mood and appetite, and the induction of sleep. This compound has been shown to increase serotonin release in the brain, leading to an increase in mood and a decrease in anxiety. It has also been found to decrease food intake and induce sleep in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a selective agonist for the 5-HT1B and 5-HT2C receptors, which allows for the specific study of these receptors. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, this compound has been found to have some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide. One area of interest is the study of the effects of this compound on the regulation of mood and anxiety in humans. This compound has been found to have anxiolytic effects in animal models, and further research is needed to determine whether these effects translate to humans. Another area of interest is the study of the effects of this compound on appetite regulation. This compound has been found to decrease food intake in animal models, and further research is needed to determine whether this effect can be translated to humans. Finally, there is interest in the development of more selective agonists for the 5-HT1B and 5-HT2C receptors, which may have fewer off-target effects and be more useful for studying these receptors in lab experiments.
Synthesemethoden
The synthesis of 4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with 2-methoxy-5-methylbenzoyl chloride in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has been used extensively in scientific research to study the effects of serotonin receptors in the brain. It is a selective agonist for the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has been used to study the effects of these receptors on behavior, cognition, and neurochemistry.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-6-7-18(25-2)17(12-14)21-19(24)23-10-8-22(9-11-23)16-5-3-4-15(20)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWUKPGIHHCKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-3-furamide](/img/structure/B5329184.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5329188.png)
![1-ethyl-3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5329192.png)
![2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5329199.png)
![5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione](/img/structure/B5329203.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5329217.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)
![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)

![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)

![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
